Ethyl 2-(3-fluoropyridin-4-yl)acetate
Description
Ethyl 2-(3-fluoropyridin-4-yl)acetate is a fluorinated pyridine derivative characterized by an ethyl acetate backbone linked to a 3-fluoropyridin-4-yl moiety. This compound belongs to a class of heterocyclic esters with applications in pharmaceutical and agrochemical synthesis. The fluorine atom at the 3-position of the pyridine ring introduces electronegativity and steric effects, influencing reactivity and intermolecular interactions. Such studies highlight the importance of fluoropyridine derivatives in designing bioactive molecules with tailored stereoelectronic properties.
Properties
IUPAC Name |
ethyl 2-(3-fluoropyridin-4-yl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO2/c1-2-13-9(12)5-7-3-4-11-6-8(7)10/h3-4,6H,2,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWTVCILDFBDVMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(C=NC=C1)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(3-fluoropyridin-4-yl)acetate typically involves the fluorination of pyridine derivatives. One common method includes the reaction of 3-fluoropyridine with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3-fluoropyridin-4-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under acidic/basic conditions.
Major Products Formed
Oxidation: Formation of 2-(3-fluoropyridin-4-yl)acetic acid.
Reduction: Formation of 2-(3-fluoropyridin-4-yl)ethanol.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-(3-fluoropyridin-4-yl)acetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as intermediates in drug synthesis.
Mechanism of Action
The mechanism of action of Ethyl 2-(3-fluoropyridin-4-yl)acetate involves its interaction with specific molecular targets. The fluorine atom’s electron-withdrawing effect can influence the compound’s reactivity and binding affinity to enzymes or receptors. This can modulate various biochemical pathways, making it a valuable compound in medicinal chemistry .
Comparison with Similar Compounds
Pyridine vs. Imidazole Derivatives
Fluorinated vs. Non-Fluorinated Pyridines
- Ethyl 2-phenylacetoacetate (): The phenyl group lacks fluorine, resulting in lower electronegativity and weaker hydrogen-bonding capacity. This difference may impact pharmacokinetic properties, such as metabolic stability .
- Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate (Compound 1, ): The thietan-3-yloxy and pyrimidine substituents confer distinct solubility and reactivity profiles compared to fluoropyridine, with sulfur atoms enhancing nucleophilicity .
Physicochemical Properties
- However, derivatives with bulky substituents (e.g., Ethyl 2-benzyl-3-[3-(4-chlorophenyl)propyl]acetate, ) exhibit reduced solubility due to hydrophobic interactions .
- Partition Coefficients (K-values): Ethyl acetate fractions of related compounds demonstrate varying K-values in solvent systems (e.g., petroleum ether–ethyl acetate–methanol–water), suggesting that fluoropyridine derivatives may partition differently based on substituent electronegativity .
Research Findings and Data Tables
Table 1: Comparative Analysis of Ethyl Acetate Derivatives
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

